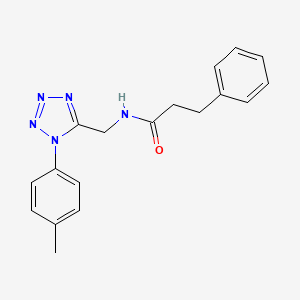
3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.
Wirkmechanismus
The exact mechanism of action of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various molecular targets in the body. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been found to activate the adenosine A1 receptor, which is involved in pain perception and modulation.
Biochemical and Physiological Effects
Studies have demonstrated that this compound exhibits various biochemical and physiological effects in the body. For instance, it has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been found to increase the levels of endogenous opioids, which are involved in pain modulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide in lab experiments is its high potency and selectivity towards specific molecular targets. This makes it a valuable tool for studying the mechanisms of various pharmacological activities. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide. One potential direction is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another direction is to study its effects on the central nervous system and its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Additionally, further optimization of the synthesis method may help to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide involves the reaction of p-tolylmethylamine with ethyl 3-oxopentanoate, followed by the addition of sodium azide and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide has been extensively studied for its potential applications in drug development. It has been found to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-7-10-16(11-8-14)23-17(20-21-22-23)13-19-18(24)12-9-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAWCVMCPLWNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

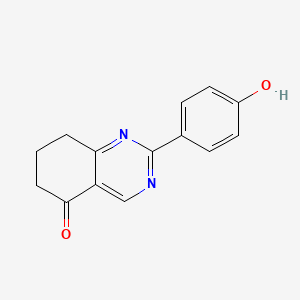
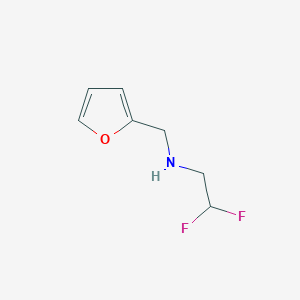
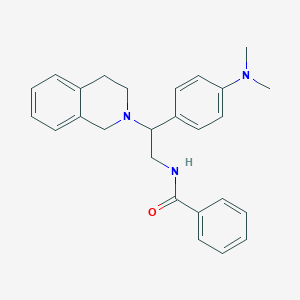
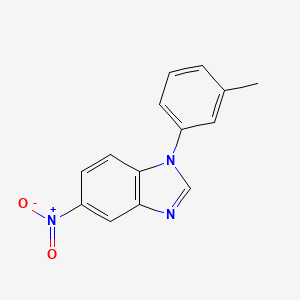
![[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride](/img/structure/B2624547.png)


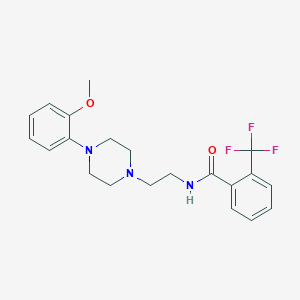
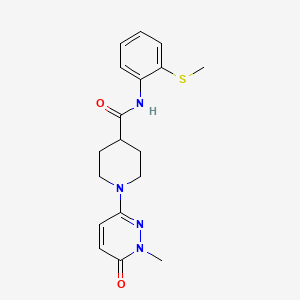
![N-(4-chloro-2-fluorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2624555.png)

![N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2624559.png)
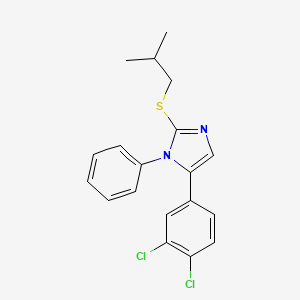
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2624564.png)